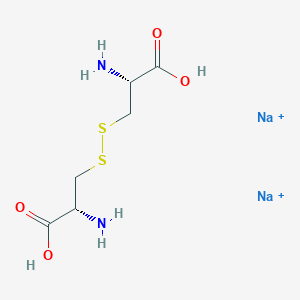
Disodium L-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium L-cystine is a compound derived from the amino acid L-cysteine. It is formed by the oxidation of two L-cysteine molecules, resulting in a disulfide bond between them. This compound is often used in various scientific and industrial applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium L-cystine can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature of approximately 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microbial strains that overproduce L-cysteine. The L-cysteine is then oxidized to form L-cystine, which is subsequently converted to its disodium salt form. This method is preferred due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Disodium L-cystine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various sulfur-containing compounds.
Reduction: It can be reduced back to L-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: This compound can participate in substitution reactions where the disulfide bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Various nucleophiles can be used to break the disulfide bond and introduce new functional groups.
Major Products Formed
Oxidation: Sulfur-containing compounds such as sulfonic acids.
Reduction: L-cysteine.
Substitution: Compounds with modified functional groups replacing the disulfide bond.
Scientific Research Applications
Disodium L-cystine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Plays a role in redox biology and cellular signaling due to its involvement in the cysteine/cystine shuttle system.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and cystine metabolism disorders.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics
Mechanism of Action
Disodium L-cystine exerts its effects primarily through its role in redox reactions. It acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The disulfide bond in this compound can be reduced to release L-cysteine, which then participates in various metabolic pathways. This compound also plays a role in cellular signaling and regulation of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
L-cysteine: The reduced form of L-cystine, involved in similar metabolic pathways but with different redox properties.
L-methionine: Another sulfur-containing amino acid with distinct metabolic functions.
N-acetylcysteine: A derivative of L-cysteine used as a pharmaceutical agent for its antioxidant properties.
Uniqueness
Disodium L-cystine is unique due to its disulfide bond, which allows it to participate in redox reactions and act as a precursor for glutathione synthesis. This property distinguishes it from other sulfur-containing amino acids and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H12N2Na2O4S2+2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |
InChI Key |
PLVPMKWGXOOSKL-RGVONZFCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















